molecular formula C11H9N3O B15069817 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one CAS No. 62289-94-5

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one

Cat. No.: B15069817
CAS No.: 62289-94-5
M. Wt: 199.21 g/mol
InChI Key: AWJJSFCOFUMNLO-UHFFFAOYSA-N
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Description

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one is a heterocyclic compound that belongs to the class of pyrrolo[2,3-c]naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

The synthesis of 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction yields the desired compound with good efficiency and high atom economy.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

For example, oxidation of the compound can lead to the formation of corresponding naphthyridine derivatives, while reduction can yield dihydro derivatives

Scientific Research Applications

In medicinal chemistry, it has shown promise as a scaffold for the development of novel anticancer agents, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . The compound’s ability to inhibit FGFR signaling pathways makes it a valuable lead compound for cancer therapy.

In addition to its anticancer properties, 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one has been investigated for its antimicrobial, anti-inflammatory, and antiviral activities . Its unique structure allows for the exploration of diverse biological targets, making it a versatile compound for drug discovery and development.

Mechanism of Action

The mechanism of action of 3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one involves its interaction with specific molecular targets, such as FGFRs. By binding to the receptor’s active site, the compound inhibits the receptor’s kinase activity, preventing downstream signaling pathways that promote cell proliferation and survival . This inhibition leads to the induction of apoptosis and the suppression of tumor growth.

The compound’s ability to modulate other signaling pathways, such as the PI3K-Akt and MAPK pathways, further contributes to its therapeutic potential. These pathways are involved in various cellular processes, including metabolism, growth, and differentiation, making this compound a multifaceted compound with broad biological activity.

Comparison with Similar Compounds

3-Methyl-3H-pyrrolo[2,3-c][1,7]naphthyridin-4(5H)-one can be compared to other similar compounds, such as pyrrolo[2,3-b]pyridine derivatives and pyrrolo[2,3-d]pyrimidine derivatives . These compounds share structural similarities and exhibit comparable biological activities, particularly in their ability to inhibit kinase enzymes and modulate signaling pathways.

this compound stands out due to its unique naphthyridine core, which provides distinct chemical properties and potential for further functionalization. This uniqueness makes it a valuable compound for the development of targeted therapies and the exploration of new biological targets.

Conclusion

This compound is a versatile and promising compound with diverse applications in scientific research and industry. Its unique structure, synthetic accessibility, and broad biological activity make it an attractive candidate for drug discovery and development. Further research into its chemical properties and mechanisms of action will continue to uncover new opportunities for its use in medicine and beyond.

Properties

CAS No.

62289-94-5

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

3-methyl-5H-pyrrolo[2,3-c][1,7]naphthyridin-4-one

InChI

InChI=1S/C11H9N3O/c1-14-5-3-8-7-2-4-12-6-9(7)13-11(15)10(8)14/h2-6H,1H3,(H,13,15)

InChI Key

AWJJSFCOFUMNLO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C(=O)NC3=C2C=CN=C3

Origin of Product

United States

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